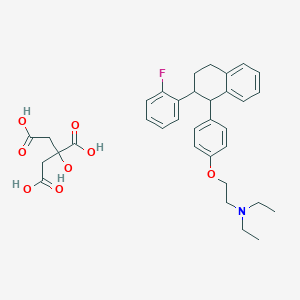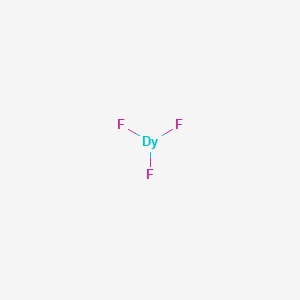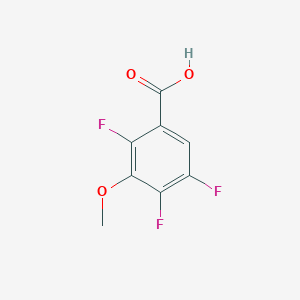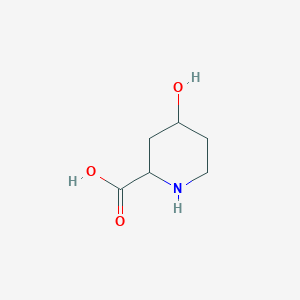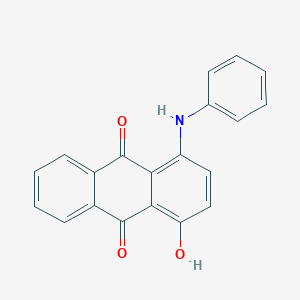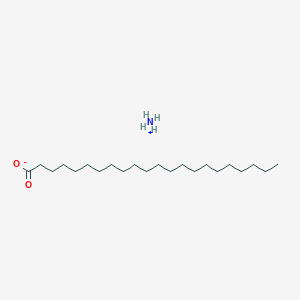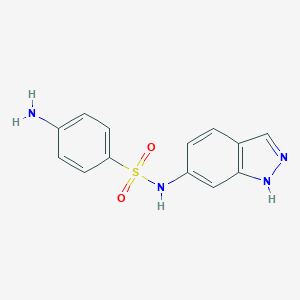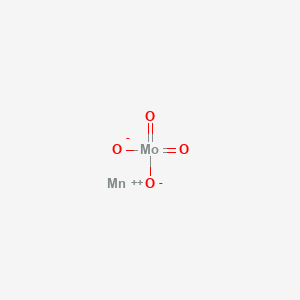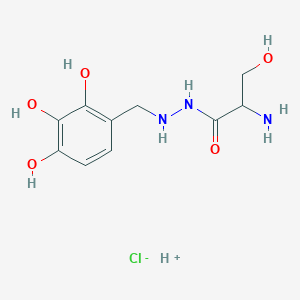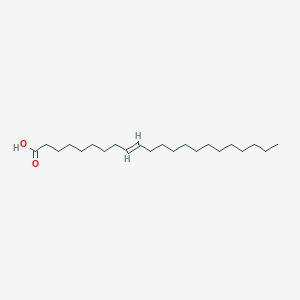
(E)-Docos-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Docos-9-enoic acid, also known as D9E or cervonic acid, is a long-chain unsaturated fatty acid that is naturally found in the brain and nervous system. It is a member of the omega-9 family of fatty acids and has been shown to have numerous biochemical and physiological effects on the body. In recent years, there has been increasing interest in the potential therapeutic applications of D9E, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression.
作用機序
The exact mechanism of action of (E)-Docos-9-enoic acid is not fully understood, but it is believed to act through a variety of pathways in the body. One key pathway is through its effects on the endocannabinoid system, which plays a critical role in regulating mood, appetite, and pain sensation. (E)-Docos-9-enoic acid has been shown to activate the CB1 receptor in the brain, which may contribute to its therapeutic effects.
生化学的および生理学的効果
(E)-Docos-9-enoic acid has been shown to have numerous biochemical and physiological effects on the body. It is a key component of brain and nervous system tissue, and has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It may also have potential as a treatment for depression and anxiety, as it has been shown to have mood-stabilizing effects in animal studies.
実験室実験の利点と制限
One advantage of using (E)-Docos-9-enoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of producing pure (E)-Docos-9-enoic acid, which may limit its use in large-scale experiments.
将来の方向性
There are numerous potential future directions for research on (E)-Docos-9-enoic acid. One area of particular interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Future studies may also investigate its effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, researchers may explore novel methods for synthesizing (E)-Docos-9-enoic acid, which could make it more accessible for use in large-scale experiments.
合成法
(E)-Docos-9-enoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of oleic acid, a common dietary fatty acid, to (E)-Docos-9-enoic acid using a specialized enzyme called Elovl2. This method has been shown to be highly efficient and can produce large quantities of pure (E)-Docos-9-enoic acid.
科学的研究の応用
(E)-Docos-9-enoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in a variety of areas. One area of particular interest is its role in the prevention and treatment of neurological disorders. Studies have shown that (E)-Docos-9-enoic acid can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for depression and anxiety.
特性
CAS番号 |
14134-53-3 |
|---|---|
製品名 |
(E)-Docos-9-enoic acid |
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
(E)-docos-9-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14H,2-12,15-21H2,1H3,(H,23,24)/b14-13+ |
InChIキー |
IABRXGNOPGPXAW-BUHFOSPRSA-N |
異性体SMILES |
CCCCCCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
同義語 |
9-Docosenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





